molecular formula C20H13BrN2OS B11120163 N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11120163
M. Wt: 409.3 g/mol
InChI Key: MRRXSDGVWQMJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-bromobenzaldehyde with thiophene-2-carboxylic acid to form an intermediate, which is then cyclized to produce the quinoline core

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide
  • N-(2-chlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
  • N-(2-bromophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Uniqueness

N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the bromophenyl and thiophenyl groups, which may confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H13BrN2OS

Molecular Weight

409.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H13BrN2OS/c21-15-7-2-4-9-17(15)23-20(24)14-12-18(19-10-5-11-25-19)22-16-8-3-1-6-13(14)16/h1-12H,(H,23,24)

InChI Key

MRRXSDGVWQMJAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.